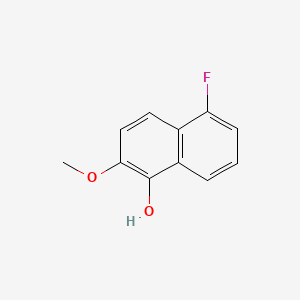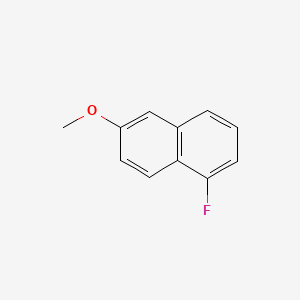
4'-Hydroxy Tamoxifen-d6 (contains up to 10per cent E isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Tamoxifen-d6 is a deuterated form of 4’-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is widely used in scientific research due to its ability to bind to estrogen receptors and modulate their activity. The deuterated form, 4’-Hydroxy Tamoxifen-d6, contains six deuterium atoms, which makes it useful in various analytical and pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Tamoxifen-d6 involves the deuteration of 4’-Hydroxy Tamoxifen. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of deuterated solvents like deuterated chloroform (CDCl3).
Industrial Production Methods: Industrial production of 4’-Hydroxy Tamoxifen-d6 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to separate the desired product from any impurities.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Tamoxifen-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 4’-Hydroxy Tamoxifen.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4’-Hydroxy Tamoxifen.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Hydroxy Tamoxifen-d6 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies involving estrogen receptor modulation and gene expression analysis.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
4’-Hydroxy Tamoxifen-d6 exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the receptor’s activity. This binding blocks the effects of endogenous estrogens, thereby inhibiting estrogen-dependent gene expression and cell proliferation. The compound’s deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: Another active metabolite of Tamoxifen with similar estrogen receptor modulating activity.
Raloxifene: A selective estrogen receptor modulator with different tissue selectivity.
Uniqueness: 4’-Hydroxy Tamoxifen-d6 is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the stability and allowing for more accurate tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
1346606-80-1 |
|---|---|
Molecular Formula |
C26H29NO2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[(Z)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i2D3,3D3 |
InChI Key |
DODQJNMQWMSYGS-JIVKCLLGSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
Synonyms |
4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_4’-Hydroxytamoxifen-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)



![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)



![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
